molecular formula C8H8N2O B14742253 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- CAS No. 937-37-1

2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl-

Cat. No.: B14742253
CAS No.: 937-37-1
M. Wt: 148.16 g/mol
InChI Key: FDJXHMXREUSGSY-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- is a chemical compound with the molecular formula C8H8N2O. It is also known by other names such as 4-Diazo-2,6-dimethyl-2,5-cyclohexadien-1-one. This compound is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexadienone ring, which is substituted with two methyl groups at the 2 and 6 positions.

Preparation Methods

The synthesis of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- typically involves the diazotization of 2,6-dimethylphenol followed by oxidation. The reaction conditions often require the use of strong acids such as hydrochloric acid and oxidizing agents like sodium nitrite. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.

Chemical Reactions Analysis

2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of photoresists and other materials for the electronics industry.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of reactive intermediates such as carbene species. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- can be compared with other similar compounds such as:

    2,5-Cyclohexadien-1-one, 4-diazo-: This compound lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and applications.

    2,5-Cyclohexadien-1-one, 2,6-dimethyl-: This compound lacks the diazo group, making it less reactive in certain types of chemical reactions.

    4,4-Dimethyl-2,5-cyclohexadien-1-one: This compound has a similar structure but different substitution patterns, leading to different chemical properties and applications.

The uniqueness of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- lies in its combination of the diazo group and the methyl substitutions, which confer specific reactivity and versatility in various applications.

Properties

CAS No.

937-37-1

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-diazonio-2,6-dimethylphenolate

InChI

InChI=1S/C8H8N2O/c1-5-3-7(10-9)4-6(2)8(5)11/h3-4H,1-2H3

InChI Key

FDJXHMXREUSGSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)[N+]#N

Origin of Product

United States

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